molecular formula C8H6Br2O2 B181310 3,5-Dibromo-4-methylbenzoic acid CAS No. 67973-32-4

3,5-Dibromo-4-methylbenzoic acid

Cat. No.: B181310
CAS No.: 67973-32-4
M. Wt: 293.94 g/mol
InChI Key: SJCBUASMFSRONS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dibromo-4-methylbenzoic acid is an organic compound with the molecular formula C8H6Br2O2. It is a derivative of benzoic acid, where two bromine atoms are substituted at the 3rd and 5th positions, and a methyl group is substituted at the 4th position. This compound is known for its white to off-white solid form and is used in various chemical synthesis processes .

Mechanism of Action

Target of Action

Similar compounds have been known to interact with various proteins and enzymes in the body .

Mode of Action

The mode of action of 3,5-Dibromo-4-methylbenzoic acid involves interactions with its targets, leading to changes in their function. For instance, it may bind to a protein, altering its structure and subsequently its function

Biochemical Pathways

It’s known that benzylic compounds can undergo free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially affect various biochemical pathways, leading to downstream effects.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules could affect how the compound interacts with its targets and how stable it is in the body . For instance, the compound should be stored in a dry room at normal temperature for optimal stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

3,5-Dibromo-4-methylbenzoic acid can be synthesized through a multi-step process starting from 4’-methylacetophenone. The synthetic route involves the following steps :

    Oxidation: The methyl group is oxidized to a carboxylic acid group using an oxidizing agent like potassium permanganate (KMnO4).

Industrial Production Methods

In industrial settings, the production of this compound involves similar steps but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely .

Chemical Reactions Analysis

Types of Reactions

3,5-Dibromo-4-methylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,5-Dibromo-4-methylbenzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a building block for the synthesis of biologically active compounds.

    Medicine: It is used in the development of pharmaceutical agents.

    Industry: It is employed in the production of agrochemicals and dyes

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dibromo-6-methylbenzoic acid
  • 2,6-Dibromo-4-methylbenzoic acid
  • 2,5-Dibromo-4-methylbenzoic acid

Uniqueness

3,5-Dibromo-4-methylbenzoic acid is unique due to the specific positioning of the bromine atoms and the methyl group, which influences its reactivity and the types of reactions it can undergo. This unique structure makes it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

3,5-dibromo-4-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Br2O2/c1-4-6(9)2-5(8(11)12)3-7(4)10/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJCBUASMFSRONS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1Br)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70350004
Record name 3,5-dibromo-4-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70350004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67973-32-4
Record name 3,5-Dibromo-4-methylbenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67973-32-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-dibromo-4-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70350004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.